molecular formula C12H12ClNO2 B8417098 Methyl 4-chloro-1,2-dimethyl-1H-indole-3-carboxylate

Methyl 4-chloro-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B8417098
M. Wt: 237.68 g/mol
InChI Key: MXLVMXVIALSSLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-1,2-dimethyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H12ClNO2 and its molecular weight is 237.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 4-chloro-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C12H12ClNO2/c1-7-10(12(15)16-3)11-8(13)5-4-6-9(11)14(7)2/h4-6H,1-3H3

InChI Key

MXLVMXVIALSSLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C)C=CC=C2Cl)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 4-chloro-2-methyl-1H-indole-3-carboxylate (13.45 mmol, 1.0 equiv.) was dissolved in DMF (7 ml) and added at 0° C. to a suspension of NaH (26.90 mmol, 2.0 equiv.) in DMF (13 ml). The mixture was then stirred for 30 min. Methyl iodide (20.17 mmol, 1.5 equiv.) was added dropwise at 0° C. and stirring was carried out for 2 h at 25° C. The reaction mixture was diluted with NH4Cl solution (20 ml) and extracted with ethyl acetate (3×50 ml). The combined organic phases were washed with water and sat. NaCl solution (in each case 50 ml), dried over Na2SO4 and concentrated to dryness under reduced pressure. Yield: 72%
Quantity
13.45 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
26.9 mmol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
Quantity
20.17 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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